molecular formula C20H20N2O2S B2728024 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 893352-82-4

3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No. B2728024
M. Wt: 352.45
InChI Key: ITIKDGAPYJTRIK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The molecule also contains a methoxy group (-OCH3) and a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzene ring. The electron-donating methoxy group could potentially activate the benzene ring towards electrophilic aromatic substitution .


Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of reactions. For example, they can participate in Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific substituents on the benzamide backbone. Generally, benzamides are solid at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide A Review of its Pharmacological Properties and Clinical Use

Metoclopramide is a compound with significant pharmacological properties, including facilitation of gastrointestinal diagnostics and treatment of various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. It has also been found to promote gastric emptying prior to anaesthesia and ameliorate some types of drug-induced vomiting, although its effects in healing gastric ulcer and preventing relapse of duodenal ulcer remain unproven (Pinder et al., 2012).

Environmental Impact of Chemical Compounds

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments A Review

This study focuses on the environmental impact of parabens, which are chemical compounds used as preservatives in various products. Despite being different from the compound , the study's approach to understanding the fate and behavior of chemicals in aquatic environments could be relevant for assessing the environmental impact of other chemical compounds, including 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide (Haman et al., 2015).

Pharmacological Effects and Chemical Properties

25I-NBOME A Harmful Hallucinogen Review

While focusing on a specific class of hallucinogens, this review highlights the importance of understanding the pharmacological effects and chemical properties of potent compounds. Knowledge on such properties is crucial for assessing the potential applications and risks associated with new compounds (Kamińska et al., 2020).

Importance in Medicinal Chemistry

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry A Comprehensive Review

Benzothiazole derivatives exhibit a wide range of pharmacological activities, making them significant in medicinal chemistry. This review outlines the importance of structural activity relationships in developing new therapeutic agents, which might also be applicable to understanding and exploring the potential medicinal uses of 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide (Bhat & Belagali, 2020).

Safety And Hazards

Like all chemicals, proper precautions should be taken when handling this compound. Some benzamides can be harmful if ingested or if they come into contact with the skin .

properties

IUPAC Name

3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-18(25-20(22-14)15-7-4-3-5-8-15)11-12-21-19(23)16-9-6-10-17(13-16)24-2/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIKDGAPYJTRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide

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